![molecular formula C15H23NO4 B2442975 3-[(1S,3R)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid CAS No. 2253632-42-5](/img/structure/B2442975.png)
3-[(1S,3R)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1S,3R)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid is a compound of interest due to its unique structural features and potential applications across various scientific domains. This article delves into its synthesis, chemical behavior, and practical uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S,3R)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid typically involves:
Starting Materials: : The synthesis starts with cyclohexyl derivatives, which are essential to form the cyclohexyl ring system.
Formation of Amide Linkage: : The coupling of cyclohexyl derivative with 2-methylpropan-2-yl oxycarbonylamino using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Incorporation of Prop-2-ynoic Acid: : A propargylation step introduces the prop-2-ynoic acid moiety under basic conditions, commonly using sodium hydride (NaH) in DMF (dimethylformamide).
Industrial Production Methods
Scaling up the production of this compound involves optimizing reaction conditions to ensure high yield and purity. Industrial methods often utilize:
Batch Processing: : In controlled environments ensuring optimal temperature and pH.
Continuous Flow Synthesis: : To enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[(1S,3R)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid undergoes various chemical reactions, such as:
Oxidation: : Formation of carbonyl groups under oxidative conditions.
Reduction: : Hydrogenation reactions yielding saturated derivatives.
Substitution: : Nucleophilic substitutions at reactive sites.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : Using nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: : Yields ketones or aldehydes.
Reduction: : Produces alcohols or alkanes.
Substitution: : Forms substituted amides or thiols derivatives.
Scientific Research Applications
3-[(1S,3R)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid is widely used in:
Chemistry: : As an intermediate for synthesizing complex molecules.
Biology: : In the study of enzyme inhibitors and protein-ligand interactions.
Medicine: : Potential precursor for pharmaceutical compounds.
Industry: : Utilized in material science for the development of novel materials.
Mechanism of Action
The effects of 3-[(1S,3R)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid are exerted through:
Molecular Targets: : Specific proteins or enzymes it interacts with.
Pathways Involved: : Modulation of biochemical pathways, potentially affecting cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropan-2-yl N-[3-(cyclohexylcarbamoyl)prop-2-ynyl]amide: : Shares structural similarities with slight variations in functional groups.
Cyclohexylcarbamic acid tert-butyl ester: : Differing primarily by the position of functional groups.
Uniqueness
3-[(1S,3R)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid is unique due to its specific combination of cyclohexyl and prop-2-ynoic acid moieties, providing distinct reactivity and applications.
By understanding the comprehensive details of this compound, researchers and chemists can harness its potential in various scientific and industrial fields.
Properties
IUPAC Name |
3-[(1S,3R)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(19)16-10-12-6-4-5-11(9-12)7-8-13(17)18/h11-12H,4-6,9-10H2,1-3H3,(H,16,19)(H,17,18)/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEGANDSGOWSJU-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC(C1)C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCC[C@@H](C1)C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-4-[1-(1h-imidazole-2-sulfonyl)piperidin-4-yl]pyrimidine](/img/structure/B2442892.png)
![(6-methoxy-1H-indol-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2442893.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl nicotinate](/img/structure/B2442898.png)
![2-(2-Methylphenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2442900.png)
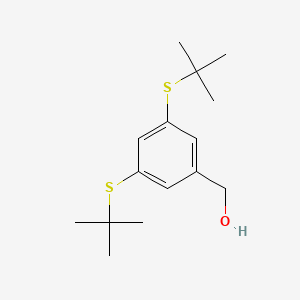
![5-[(1S)-1-Azidoethyl]isoquinoline](/img/structure/B2442903.png)
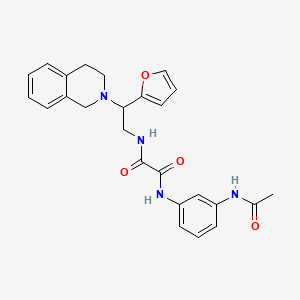
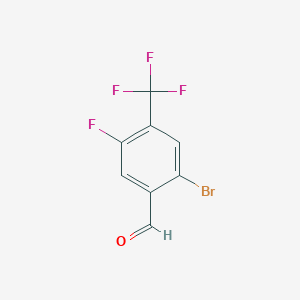
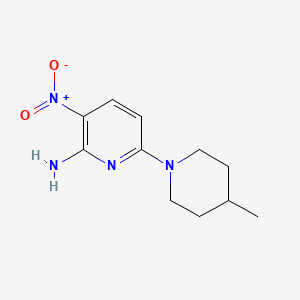
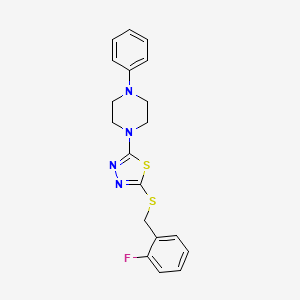
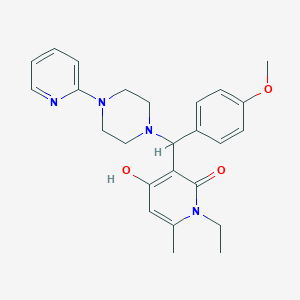
![8-(2,3-dimethylphenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2442912.png)
![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2442915.png)
